molecular formula C8H16FNO2 B1485715 (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine CAS No. 2166189-53-1

(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine

Cat. No. B1485715
CAS RN: 2166189-53-1
M. Wt: 177.22 g/mol
InChI Key: UTIATAUULMQMTB-HTQZYQBOSA-N
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Description

“(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine” is a chemical compound with potential applications in various fields of research and industry. It is offered by several suppliers such as Benchchem and CymitQuimica .

Scientific Research Applications

Conformational Analysis and Molecular Recognition

  • Study: "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation" (Testa et al., 2018).
  • Findings: This study explores the synthesis of fluoro-hydroxyprolines and their molecular properties. It reveals that the modification affects molecular recognition in biological systems, with specific applications in targeted protein degradation.

Organolanthanide-Catalyzed Regioselective Intermolecular Hydroamination

  • Study: "Organolathanide-catalyzed regioselective intermolecular hydroamination of alkenes, alkynes, vinylarenes, di- and trivinylarenes, and methylenecyclopropanes" (Ryu, Li, & Marks, 2003).
  • Findings: This research demonstrates the effectiveness of organolanthanide complexes in catalyzing hydroamination, a process potentially relevant to the synthesis and applications of compounds like (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine.

Fluorogenic Substrate for Chymotrypsin Assay

  • Study: "A potentially useful fluorogenic amine, 4-amino-7-nitrobenz-2-oxa-1,3-diazole: an application as a substrate for a microdetermination of chymotrypsin" (Sato, Miyakawa, & Kanaoka, 1984).
  • Findings: The study identifies the potential use of certain fluorogenic amines, like the one , in assays for enzymes such as chymotrypsin, highlighting its application in biochemical analysis.

Role in Orexin-1 Receptor Mechanisms

  • Study: "Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats" (Piccoli et al., 2012).
  • Findings: This research explores the role of compounds similar to (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine in modulating orexin-1 receptor mechanisms, which are relevant in studies of compulsive food consumption and potentially eating disorders.

Synthesis of Conformationally Restricted Chiral Amino Acids

  • Study: "Synthesis of Conformationally Restricted Chiral gamma-Aminobutyric Acid (GABA) Analogues" (Papaioannou et al., 1991).
  • Findings: This paper discusses the synthesis of chiral amino acids, which are structurally related to (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine, highlighting the importance of such compounds in medicinal chemistry and drug discovery.

Application in Analytical Chemistry

  • Study: "Characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of some primary and secondary sympathomimetic amines" (Al-Dirbashi, Kuroda, & Nakashima, 1998).
  • Findings: This study presents the use of fluorogenic reagents similar to (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine in the analysis of primary and secondary sympathomimetic amines, an important aspect of analytical chemistry.

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-11-4-2-3-10-8-6-12-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIATAUULMQMTB-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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